molecular formula C12H18NO6- B15131686 1,2,4-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-

1,2,4-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-

Cat. No.: B15131686
M. Wt: 272.27 g/mol
InChI Key: HMHBAEDPNFIUEI-YUMQZZPRSA-M
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Description

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected pyrrolidine.

    Carboxylation: The protected pyrrolidine undergoes carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical agents, including potential drugs for various diseases.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The molecular targets and pathways involved depend on the specific bioactive molecules derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
  • (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-4-carboxylic acid
  • (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxamide

Uniqueness

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis, and the presence of both Boc and methoxycarbonyl groups allows for versatile chemical transformations.

Properties

Molecular Formula

C12H18NO6-

Molecular Weight

272.27 g/mol

IUPAC Name

(3S,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/p-1/t7-,8-/m0/s1

InChI Key

HMHBAEDPNFIUEI-YUMQZZPRSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)[O-]

Origin of Product

United States

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